

In-Depth Technical Guide: TAN 420C (CAS 91700-91-3)

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Compound of Interest

Compound Name: TAN 420C

Cat. No.: B11928761

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Introduction

TAN 420C, also known as Dihydroherbimycin C, is a naturally occurring ansamycin antibiotic belonging to the herbimycin complex.^[1] Isolated from *Streptomyces* sp., this compound has garnered interest within the scientific community for its potential antitumor properties.^[1] Structurally, it is the hydroquinone form of Herbimycin C.^[1] This technical guide provides a comprehensive overview of the available scientific data on **TAN 420C**, including its chemical properties, proposed mechanism of action, and supporting experimental findings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **TAN 420C** is presented in the table below.

Property	Value	Reference
CAS Number	91700-91-3	[1]
Synonyms	Dihydroherbimycin C	[1]
Molecular Formula	C29H42N2O9	[1]
Molecular Weight	562.7 g/mol	[1]
Appearance	Greenish tan lyophilisate	[1]
Purity	>95% by HPLC	[1]
Solubility	Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility	[1]
Storage	-20°C	[1]

Biological Activity and Proposed Mechanism of Action

TAN 420C is recognized for its antitumor activity.[1] A significant biological effect observed is its ability to revert Rous sarcoma virus (RSV)-infected rat kidney cells to a normal phenotype.[1] This activity provides a crucial clue to its mechanism of action.

Inhibition of Src Kinase

While direct enzymatic inhibition studies on **TAN 420C** are not extensively available, the mechanism of the closely related and well-studied analogue, Herbimycin A, offers a strong predictive model. Herbimycin A is a known inhibitor of Src kinase, a non-receptor tyrosine kinase that is often overactive in cancer cells and plays a pivotal role in cell growth, proliferation, and survival.

The proposed mechanism of action for **TAN 420C**, based on the activity of Herbimycin A, involves the following steps:

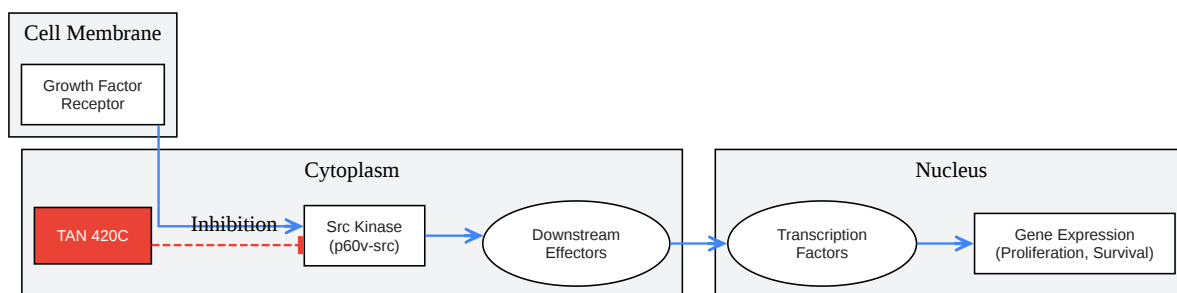
- **Binding to Src Kinase:** **TAN 420C** is hypothesized to bind to the Src kinase enzyme.

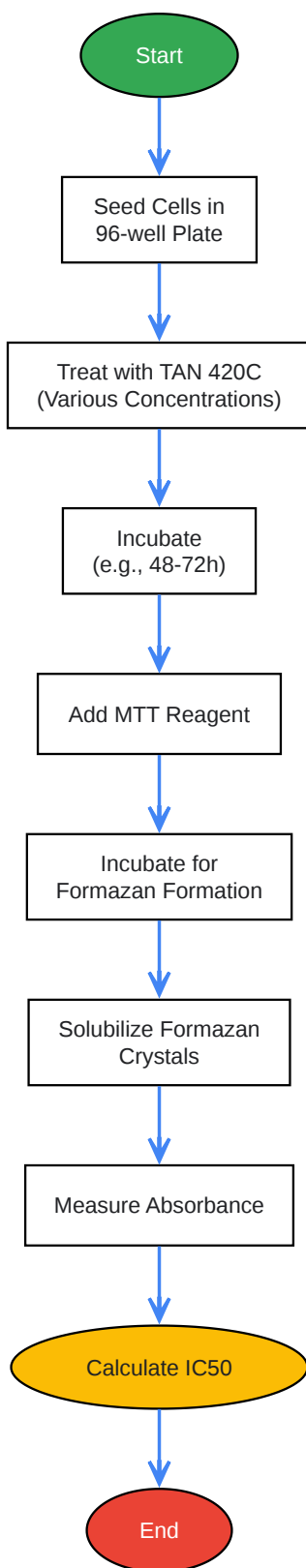
- **Inhibition of Kinase Activity:** This binding event inhibits the phosphotransferase activity of Src kinase.
- **Reduction of Phosphotyrosine Levels:** The inhibition of Src kinase leads to a decrease in the overall levels of phosphorylated tyrosine residues on cellular proteins, including the autophosphorylation of Src itself.
- **Enhanced Degradation of Src Oncoprotein:** The inactive state of Src kinase, particularly the p60v-src oncoprotein encoded by RSV, is targeted for accelerated degradation within the cell.

This cascade of events ultimately disrupts the signaling pathways that are essential for maintaining the transformed phenotype of cancer cells, leading to a reversion to a more normal cellular state.

Signaling Pathway

The primary signaling pathway implicated in the antitumor activity of **TAN 420C** is the Src signaling pathway. The v-Src oncoprotein, a constitutively active tyrosine kinase, is the transforming agent of the Rous sarcoma virus. It phosphorylates numerous cellular substrates, leading to uncontrolled cell proliferation and the cancerous phenotype. By inhibiting Src kinase, **TAN 420C** effectively shuts down this oncogenic signaling cascade.





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References

- 1. researchgate.net [researchgate.net]
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